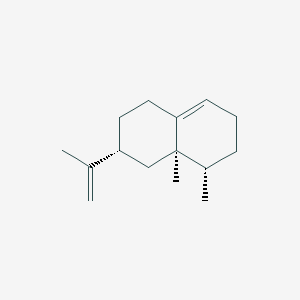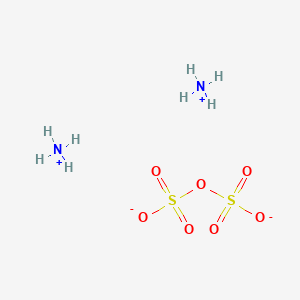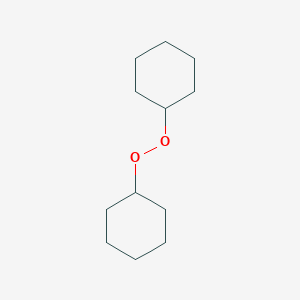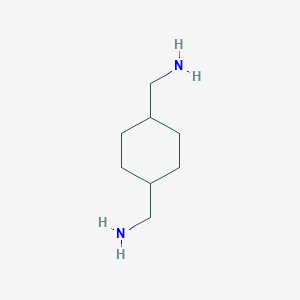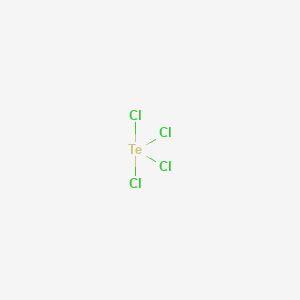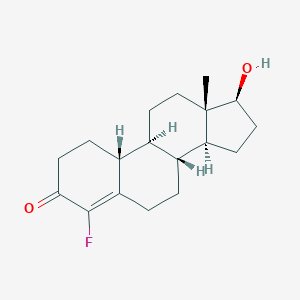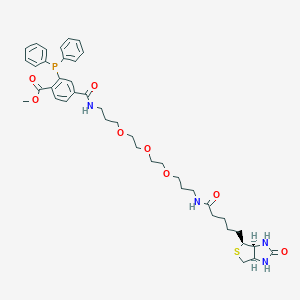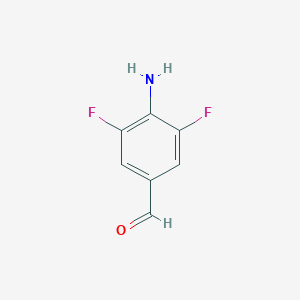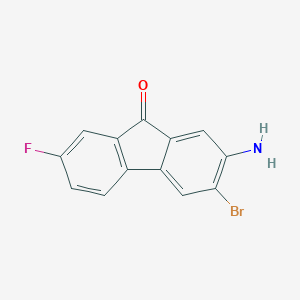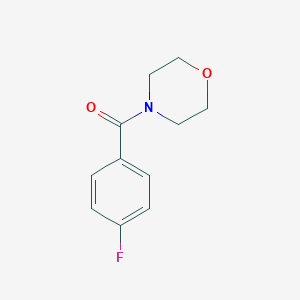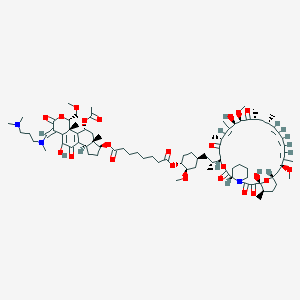
Wortmannin-Rapamycin Conjugate
Descripción general
Descripción
Wortmannin-Rapamycin Conjugate is a compound that consists of analogs of 17-hydroxy wortmannin and rapamycin conjugated via a prodrug linker . Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin blocks mTOR Complex 1 TORC1 . Hydrolysis of the prodrug linker in vivo releases the inhibitors .
Synthesis Analysis
The synthesis of this compound involves a simple and straightforward process. The methodology comprises the tagging of chemoselective functionalities to rapamycin and peptides which enables the conjugation of free peptides, without protecting the functionality of the side chain amino acids, in high yield and purity . From this methodology, free peptides containing up to 15 amino acids have been successfully conjugated .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C88H131N3O23 . It is a furan ring-opened derivative of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The methodology comprises the tagging of chemoselective functionalities to rapamycin and peptides which enables the conjugation of free peptides .Aplicaciones Científicas De Investigación
1. Impact on Cellular Processes and Proliferation
Wortmannin and Rapamycin play significant roles in cellular signaling pathways, impacting cell growth, proliferation, and apoptosis. Studies have explored their interaction within the PI3K/Akt/mTOR signaling pathway, a crucial axis in cell survival and growth. For instance, Wortmannin has been shown to inhibit PI3K, impacting downstream signaling and cellular responses. Rapamycin, an inhibitor of mTOR, has been demonstrated to exert effects on cell proliferation and function, particularly in contexts like human pulmonary vascular cells and hepatocytes. The combination of these inhibitors can modulate cellular signaling pathways significantly, offering therapeutic potential in various cellular and disease contexts (Visner et al., 2003), (Tomiya et al., 2007).
2. Modulation of Pathways in Cancer
The Wortmannin-Rapamycin conjugate has been investigated for its role in cancer, particularly through the modulation of survival pathways and apoptotic mechanisms. Studies have shown that these compounds can affect pathways like PI3K/Akt/mTOR, crucial for cancer cell survival and proliferation. For example, Rapamycin has been observed to induce apoptosis in acute lymphoblastic leukemia cells, and its combination with Wortmannin can influence signaling cascades involved in cellular survival and apoptosis, thus providing insights into potential therapeutic strategies for cancer treatment (Avellino et al., 2005).
3. Influence on Metabolic and Cardiovascular Health
Wortmannin and Rapamycin have also been studied in the context of metabolic health and cardiovascular diseases. For instance, these compounds have been explored for their effects on obesity markers and cardiac health. Research indicates that these compounds can influence metabolic pathways and have implications on body mass index, feed intake, and fat depots, offering potential avenues for addressing metabolic disorders like obesity. In the context of cardiovascular health, their role in cardioprotection and myocardial preconditioning has been investigated, revealing their potential in mitigating cardiovascular risks and improving heart health (Jindal et al., 2011), (Kis et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of the Wortmannin-Rapamycin Conjugate are Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These enzymes play a synergistic role in promoting cancer . Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin blocks mTOR Complex 1 (TORC1) .
Mode of Action
This compound consists of analogs of 17-hydroxy wortmannin and rapamycin conjugated via a prodrug linker . The conjugate acts as a nonspecific, covalent inhibitor of PI3K enzymes . It binds to the ATP site of important regulatory kinases such as PI-3 kinase . The hydrolysis of the prodrug linker in vivo releases the inhibitors .
Biochemical Pathways
The this compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell survival, proliferation, and differentiation . The inhibition of PI3K and mTOR by the conjugate disrupts this pathway, leading to potential anti-cancer effects .
Pharmacokinetics
It’s known that the conjugate has a fine water solubility . The conjugate’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The this compound has shown potent anti-tumor activities . It inhibits the growth of HT-29 colon tumors and A498 renal tumors in mice better than rapamycin alone . Also, the conjugate, when given in combination with the VEGF-blocker bevacizumab, produces substantial regression of larger A498 tumors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conjugate’s instability in both acidic and basic conditions makes it intolerable to many chemical reactions
Safety and Hazards
Wortmannin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . Chronic exposure to Rapamycin may cause susceptibility to infection, embryo toxicity, and/or metabolic disorders, reversible testicular damage, and various abnormalities in blood composition .
Direcciones Futuras
The future directions of Wortmannin-Rapamycin Conjugate research are promising. The broad range of biological activities of rapamycin has inspired interest in its target and mode of action . Efforts are being directed at enhancing the production of rapamycin and generating diverse analogs . The conjugate’s potent antitumor activities and fine water solubility suggest it could be used for cancer research .
Propiedades
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMCLKAVNVFURS-GNVICUCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H131N3O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?
A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of the this compound and how modifications impact its activity?
A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.
- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



